Quinoline-6,8-diol
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Science
The quinoline nucleus, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused with a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry orientjchem.orgwikipedia.orgdoi.orgnih.gov. Its structural rigidity, coupled with the nitrogen atom's basicity and the aromatic system's susceptibility to various substitution reactions, makes it an exceptionally adaptable framework for molecular design orientjchem.orgwikipedia.orgresearchgate.netdoi.orgnih.govmdpi.com. This versatility has led to the development of numerous quinoline-based drugs and functional materials rsc.orgwikipedia.orgresearchgate.netdoi.orgnih.govrsc.orgresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net. Historically, quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, antiviral, and local anesthetic properties orientjchem.orgrsc.orgresearchgate.netresearchgate.netdoi.orgnih.govresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net. This broad bioactivity profile has cemented the quinoline scaffold's status as a "privileged structure" in drug discovery, encouraging continuous research into novel synthetic routes and functionalization strategies to create next-generation therapeutics orientjchem.orgresearchgate.netdoi.orgnih.govresearchgate.netresearchgate.net.
Academic Interest in Dihydroxylated Quinoline Systems
The introduction of hydroxyl groups onto the quinoline core significantly alters its electronic distribution, polarity, and potential for hydrogen bonding, thereby influencing its chemical reactivity and biological interactions chemicalbook.comontosight.aihmdb.canih.goviarc.fr. Academic interest in dihydroxylated quinoline systems stems from their potential to exhibit enhanced or novel biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects ontosight.ai. For instance, compounds like 2,8-Quinolinediol have been identified as UV-absorbing compounds and serve as starting materials for synthesizing pharmacologically active agents chemicalbook.com. Research has also explored other dihydroxylated quinoline structures, such as Quinoline-4,8-diol and Quinoline-5,6-diol, investigating their chemical properties and potential roles in biological systems hmdb.caiarc.fr. Furthermore, studies have examined various dihydroxyl-quinoline derivatives as potential inhibitors of enzymes relevant to diseases like Alzheimer's, highlighting the ongoing academic pursuit of understanding and exploiting the properties of hydroxylated quinoline scaffolds nih.gov.
Position of Quinoline-6,8-diol within Quinoline Chemistry Research
This compound, also identified by identifiers such as CHEMBL1396499 and CAS number 64165-36-2, is a specific dihydroxylated quinoline derivative that has emerged as a subject of research interest ontosight.ai. Its chemical structure, featuring hydroxyl groups at the 6 and 8 positions of the quinoline ring, positions it within the broader class of phenolic quinolines. Current research into this compound primarily focuses on exploring its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. Its presence in various chemical and biological databases underscores its relevance as a candidate for drug discovery and further scientific investigation ontosight.ai. While comprehensive studies detailing its synthesis and specific reaction mechanisms are still developing, its structural similarity to other biologically active quinoline compounds suggests a promising avenue for future research in medicinal chemistry and related fields.
Research Findings and Properties of this compound
Current research highlights several key aspects of this compound, primarily focusing on its fundamental chemical properties and potential biological relevance.
| Property/Activity | Value/Description | Source |
| Chemical Formula | C9H7NO2 | ontosight.ai |
| Molecular Weight | 161.16 g/mol | ontosight.ai |
| CAS Number | 64165-36-2 | ontosight.ai |
| Potential Biological Activities | Antioxidant, Anti-inflammatory, Antimicrobial | ontosight.ai |
| Identifiers | CHEMBL1396499, Quinoline6,8-diol, 6,8-Quinolinediol, Cambridge ID: 5511452, etc. | ontosight.ai |
The exploration of this compound is ongoing, with its chemical structure and potential biological activities making it a compound of interest for further investigation in drug discovery and development ontosight.ai.
Compound List:
Quinoline
this compound
2,8-Quinolinediol
8-hydroxyquinolin-2(1H)-one
8-hydroxycarbostyril
2-amino-4-(1H-imidazol-1-yl)this compound
Quinoline-4,8-diol
Quinoline-5,6-diol
6,8-Dihydroxy-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoline
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-6,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-10-9(6)8(12)5-7/h1-5,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUNCSKFJYPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64165-36-2 | |
| Record name | Quinoline-6,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Quinoline 6,8 Diol and Its Derivatives
Advanced and Green Synthetic Approaches
Transition Metal-Catalyzed Reactions for Quinoline (B57606) Scaffolds
Transition metals play a crucial role in facilitating complex organic transformations, enabling the efficient synthesis of quinoline scaffolds. These methods often involve C-H activation, oxidative annulation, and various coupling reactions.
C-H Activation Strategies
C-H activation strategies have emerged as powerful tools for the direct functionalization of pre-formed quinoline rings or for the construction of the quinoline core from simpler precursors. These methods bypass the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses.
Oxidative Annulation Pathways
Oxidative annulation strategies are key to forming the quinoline ring system by creating new carbon-carbon and carbon-nitrogen bonds, often with the assistance of an oxidant.
Regioselective Functionalization Techniques
Achieving regioselectivity is critical for synthesizing specific quinoline derivatives, including those with hydroxyl groups at defined positions. C-H activation, often directed by functional groups or inherent reactivity, is a primary method for regioselective functionalization.
Multicomponent Reactions (MCRs) for Quinoline Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that assemble complex molecules from three or more starting materials in a single step, offering advantages in terms of atom economy, step economy, and diversity generation rsc.orgrsc.org.
Metal-Free and Organocatalytic Syntheses
The development of metal-free and organocatalytic methods addresses concerns about metal contamination and cost, aligning with green chemistry principles rsc.orgijfans.orgmdpi.comorganic-chemistry.orgrsc.org.
Green Chemistry Principles in Quinoline Synthesis
The application of green chemistry principles is paramount in modern synthetic methodologies, aiming to minimize environmental impact and enhance sustainability ijfans.orgijpsjournal.comresearchgate.net.
Chemical Reactivity and Derivatization Pathways of Quinoline 6,8 Diol
Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is dictated by the electronic nature of the two fused rings.
Electrophilic Substitution: The benzene (B151609) portion of the quinoline ring is more electron-rich and therefore more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. researchgate.netquimicaorganica.org Consequently, electrophilic substitution reactions on the quinoline nucleus generally occur on the benzene ring, primarily at positions 5 and 8. quimicaorganica.orggcwgandhinagar.comtutorsglobe.comquimicaorganica.org For quinoline-6,8-diol, the presence of two activating hydroxyl groups at positions 6 and 8 would be expected to further enhance the reactivity of the benzene ring towards electrophiles, directing substitution to the available positions, primarily position 5 and 7.
Nucleophilic Substitution: Conversely, the pyridine ring is electron-deficient and thus more prone to nucleophilic attack. Nucleophilic substitution on the quinoline ring typically takes place at positions 2 and 4. gcwgandhinagar.comtutorsglobe.comyoutube.com The presence of the hydroxyl groups at positions 6 and 8 is not expected to significantly alter this inherent reactivity of the pyridine ring towards nucleophiles. Halogenated quinolines at positions 2 and 4 are particularly susceptible to nucleophilic substitution. quimicaorganica.org
Table 1: Regioselectivity of Substitution Reactions on the Quinoline Ring
| Reaction Type | Preferred Positions | Influence of Hydroxyl Groups at C6 and C8 |
|---|---|---|
| Electrophilic Substitution | 5 and 8 | Activation of the benzene ring, directing to positions 5 and 7 |
| Nucleophilic Substitution | 2 and 4 | Minimal direct influence on the pyridine ring |
Reactions Involving Hydroxyl Groups at Positions 6 and 8
The two hydroxyl groups at positions 6 and 8 of this compound are key functional handles for derivatization. These phenolic hydroxyl groups can undergo a variety of reactions, including acylation and etherification.
Acylation: The hydroxyl groups can be readily acylated to form esters. Selective acylation of phenolic hydroxyl groups in the presence of other functional groups can be achieved using various reagents and conditions. For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been used for the selective acylation of phenolic hydroxyls. researchgate.net
Etherification: The hydroxyl groups can also be converted to ethers through reactions with alkyl halides or other electrophiles in the presence of a base. This modification can be used to introduce a wide range of substituents, thereby modulating the properties of the parent molecule.
Formation of Fused and Hybrid Quinoline Systems
The quinoline scaffold, including its dihydroxy derivatives, serves as a versatile building block for the synthesis of more complex molecular architectures, such as fused and hybrid quinoline systems. nih.govnih.gov These larger systems often exhibit interesting biological and material properties.
Fused Systems: Fused tetracyclic systems containing a quinoline nucleus are an important class of compounds. nih.gov The synthesis of these systems can be achieved through various cyclization strategies, often involving the functional groups on the quinoline ring. For example, intramolecular cyclocondensation reactions can lead to the formation of new rings fused to the quinoline core. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for constructing substituted quinolines that can serve as precursors to fused systems. nih.gov
Hybrid Systems: this compound can also be incorporated into hybrid molecules, where it is covalently linked to other pharmacophores or molecular entities. thesciencein.orgsemanticscholar.org The synthesis of such hybrids often involves the derivatization of the hydroxyl groups or other positions on the quinoline ring to create a linkage point. For example, 8-hydroxyquinoline (B1678124) derivatives have been hybridized with indole (B1671886) moieties. mdpi.comnih.gov These hybrid structures are designed to combine the properties of both parent molecules, potentially leading to synergistic effects.
Oxidative Transformations to Quinone Systems
The dihydroxy substitution pattern of this compound makes it a precursor to quinone systems through oxidation. Hydroquinones, which are aromatic compounds bearing two hydroxyl groups, can be reversibly oxidized to quinones. jackwestin.com This transformation is a key process in various chemical and biological systems.
The oxidation of dihydroxyquinolines can be achieved using a variety of oxidizing agents. youtube.com The resulting quinoline-quinones are reactive species that can participate in further chemical transformations. The presence of hydroxyl groups on a quinone ring can influence its reactivity in reactions such as Diels-Alder cyclizations. mdpi.com The interconversion between the dihydroxy (hydroquinone) and quinone forms is often a reversible two-electron process. jackwestin.comresearchgate.net
Degradation Pathways and Stability Analysis
The stability of quinoline and its derivatives, including this compound, is an important consideration, particularly in environmental and biological contexts. The degradation of quinoline can proceed through various pathways, often initiated by oxidation.
Hydroxyl radicals (•OH) play a significant role in the degradation of quinoline in aqueous environments. mdpi.comnih.gov The reaction of hydroxyl radicals with quinoline can lead to the formation of various hydroxylated products. nih.gov These initial products can then undergo further fragmentation into smaller molecules and eventual mineralization to carbon dioxide and water. mdpi.com
Microbial degradation is another important pathway for the breakdown of quinoline. nih.govnih.govresearchgate.net Different microorganisms employ distinct metabolic pathways for quinoline degradation. Two common pathways are the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway. nih.govresearchgate.net In the 8-hydroxycoumarin pathway, quinoline is first hydroxylated to 2-hydroxyquinoline, which is then converted to 2,8-dihydroxyquinoline. nih.gov
Table 2: Key Intermediates in Quinoline Degradation Pathways
| Pathway | Key Intermediates |
|---|---|
| Hydroxyl Radical-Mediated Degradation | Hydroxylated quinoline derivatives |
| 8-Hydroxycoumarin Pathway (Microbial) | 2-Hydroxyquinoline, 2,8-Dihydroxyquinoline |
| 5,6-Dihydroxy-2(1H)-quinolinone Pathway (Microbial) | 5,6-Dihydroxy-2(1H)-quinolinone |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone for determining the structural details of organic molecules like Quinoline-6,8-diol. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. While specific ¹H and ¹³C NMR data for this compound are not directly detailed in the provided search results, related quinoline (B57606) derivatives show characteristic signals. For instance, in the study of quinoline derivatives, ¹H NMR spectra typically display signals for aromatic protons in the range of δ 6.89-7.64 ppm, with a distinct signal for hydroxyl protons often appearing around δ 11.03 ppm in DMSO-d₆ ajol.info. Studies on other quinoline derivatives have also observed concentration-dependent chemical shifts, suggesting intermolecular interactions like π-π stacking uncw.edu. Related compounds like 8-methylquinoline (B175542) show characteristic ¹H NMR signals, with aromatic protons appearing in the δ 7.38-8.94 ppm range and a methyl group signal around δ 2.82 ppm chemicalbook.com.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorptions would be expected from the hydroxyl (-OH) groups and the aromatic C-H and C=C/C=N stretching vibrations. While direct IR data for this compound is not explicitly provided, related quinoline compounds exhibit characteristic IR bands. For example, the O-H stretching vibration of a hydroxyl group in a quinoline derivative was observed around 11.03 ppm in ¹H NMR ajol.info, and IR spectra of quinoline itself show absorptions in the fingerprint region characteristic of the aromatic ring system chemicalbook.comastrochem.org. Studies on azo quinoline ligands and their complexes often report FTIR data, with the O-H stretching band of hydroxyl groups being a key indicator ajol.infoacs.orgresearchgate.netresearchgate.netasm.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores. Quinoline derivatives typically show absorption bands in the UV region due to π→π* and n→π* transitions of the aromatic system scielo.brbath.ac.uk. For related quinoline compounds, absorption maxima are often observed in the range of 230-320 nm for π,π* transitions and in the 320-450 nm range for n,π* transitions scielo.br. Studies on other dihydroxyquinoline derivatives have also reported UV-Vis absorption spectra, with absorption maxima indicative of the conjugated π-electron system asm.orgbeilstein-journals.org. For instance, a related quinoline derivative showed absorption bands at 280 and 350 nm attributed to π,π* and n,π* transitions, respectively scielo.br.
Mass Spectrometry (MS)
Mass spectrometry is vital for determining the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural elucidation. While specific MS data for this compound is not detailed in the provided snippets, related compounds like 5,6,7,8-Tetrahydroquinoline have a molecular weight of 133.19 g/mol and show characteristic mass spectra nist.govnih.gov. For other quinoline derivatives, techniques like GC-MS and LC-MS are used, providing molecular ions and fragment ions that confirm the structure nih.govnih.gov. High-resolution ESI-MS is also employed to confirm molecular weight and purity .
X-ray Crystallography and Powder X-ray Diffraction (pXRD)
X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing, by analyzing single crystals. Powder X-ray Diffraction (pXRD) is used to characterize crystalline materials and can identify different crystalline phases. While no direct X-ray crystallography or pXRD data for this compound is found, these techniques are routinely used for quinoline derivatives to confirm their structures and study their solid-state properties pdbj.orgmdpi.comrsc.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.net. For example, X-ray diffraction has been used to confirm the absolute configurations of diol metabolites of quinoline rsc.org, and to study the crystal packing of pyridine-3,4-diol (B75182) derivatives beilstein-journals.org. pXRD is also used to characterize the crystalline nature of metal complexes involving quinoline ligands acs.orgmdpi.comresearchgate.netresearchgate.net.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is widely applied to predict molecular properties, reaction mechanisms, and spectroscopic data for organic compounds, including quinoline (B57606) derivatives.
A fundamental step in DFT calculations is the optimization of molecular geometry to determine the most stable arrangement of atoms in a molecule. This process involves minimizing the molecule's total energy with respect to its atomic coordinates. Studies on various quinoline derivatives, such as those with hydroxyl or other functional groups, have successfully optimized their structures using DFT, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgkuleuven.beresearchgate.net. These optimizations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundation for further electronic structure analysis nih.govdntb.gov.uascirp.orgmdpi.comnih.gov. For instance, research on related quinoline structures has shown that optimized geometries correlate well with experimental data, such as X-ray diffraction results researchgate.netresearchgate.net.
Frontier Molecular Orbitals (FMO): The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties, reactivity, and charge transfer characteristics uantwerpen.beresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.govresearchgate.netnih.govdergipark.org.trrsc.orgresearchgate.netresearchgate.netacs.orgmdpi.com. The HOMO-LUMO energy gap, a key descriptor, provides insights into a molecule's stability and its potential for chemical reactions researchgate.netscirp.orgresearchgate.netresearchgate.netdergipark.org.trresearchgate.netmdpi.com. For related quinoline compounds, FMO analysis has revealed how substituents influence electron distribution, with HOMOs often localized on electron-rich parts of the molecule, such as hydroxyl groups or aromatic rings uantwerpen.beresearchgate.net.
Vibrational frequency calculations, often coupled with Potential Energy Distribution (PED) analysis, are used to assign fundamental vibrational modes and to interpret experimental spectroscopic data such as Infrared (IR) and Raman spectra uantwerpen.beuantwerpen.bescirp.orgresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.gov. By comparing calculated frequencies with experimental values, researchers can confirm the presence of specific functional groups and validate the optimized molecular geometry uantwerpen.beuantwerpen.bescirp.orgmdpi.comnih.govmdpi.commdpi.com. PED analysis helps in identifying the specific atoms and bonds involved in each vibrational mode, providing detailed information about the molecular dynamics uantwerpen.benih.govnih.gov.
DFT calculations are instrumental in predicting various spectroscopic properties, including UV-Visible absorption spectra, IR and Raman spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts uantwerpen.bescirp.orgmdpi.comnih.govresearchgate.netmdpi.commdpi.com. Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions and absorption wavelengths nih.govresearchgate.netmdpi.com. These predicted spectra serve as valuable benchmarks for experimental characterization, aiding in the confirmation and detailed analysis of synthesized compounds uantwerpen.bescirp.orgmdpi.com.
Quantitative Structure-Property Relationships (QSPR)
QSPR studies aim to establish mathematical relationships between the chemical structure of molecules and their physical, chemical, or biological properties. By employing computational descriptors derived from DFT calculations, QSPR models can predict various properties of new or untested compounds dergipark.org.tr. For quinoline derivatives, QSPR has been used to correlate molecular descriptors with biological activities, aiding in the design of new molecules with desired properties dergipark.org.tr.
Common Computational Methodologies in Quinoline Derivative Studies
The computational investigation of quinoline derivatives frequently involves a consistent set of theoretical approaches and software. These methods are applied to elucidate various molecular properties, from static structural features to dynamic electronic behaviors.
| Computational Method/Parameter | Common Approach/Functional | Basis Set | Software/Tools Used | Key Applications in Quinoline Studies |
| Density Functional Theory (DFT) | B3LYP, M06-2X, GGA-PBE, BP86 | 6-311++G(d,p), 6-31+G(d,p), 6-31G(d,p), cc-pvdz | Gaussian 09/16, Jaguar, NWCHEM | Geometry optimization, electronic structure, vibrational frequencies, spectroscopic properties, NLO properties, reactivity descriptors |
| Geometry Optimization | B3LYP | 6-311++G(d,p) | Gaussian 09/16, Jaguar | Determining stable molecular conformations, bond lengths, and angles uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgmdpi.com |
| Electronic Structure | B3LYP, M06-2X | Various | Gaussian 09/16, GaussView | HOMO-LUMO analysis, charge distribution, electron density, molecular electrostatic potential (MEP) uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.govnih.govdergipark.org.trrsc.orgresearchgate.netresearchgate.netacs.orgmdpi.comnih.govresearchgate.net |
| Frontier Molecular Orbitals (FMO) | B3LYP, M06-2X | Various | Gaussian 09/16, GaussView | Analyzing HOMO-LUMO gap, reactivity, charge transfer, electronic excitation uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgresearchgate.netresearchgate.netnih.govdergipark.org.trrsc.orgresearchgate.netacs.orgmdpi.com |
| Natural Bonding Orbitals (NBO) | B3LYP | Various | NBO 3.1 (in Gaussian 09), GaussView | Studying hyperconjugation, charge delocalization, stabilization energies, intermolecular interactions uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.netnih.gov |
| Vibrational Analysis | B3LYP | 6-311++G(d,p) | Gaussian 09/16, GaussView, GAR2PED, VEDA | Assigning IR/Raman spectra, calculating frequencies and PED, validating experimental data uantwerpen.beuantwerpen.bescirp.orgresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.gov |
| Spectroscopic Prediction | TD-DFT (CAM-B3LYP) | 6-31+G(d,p) | Gaussian 09/16 | Predicting UV-Vis absorption spectra uantwerpen.benih.govresearchgate.netmdpi.com |
| Molecular Dynamics (MD) | OPLS3 force field | N/A | Desmond, VMD, Schrodinger Suite | Studying dynamic behavior, stability, binding affinities, conformational analysis uantwerpen.beuantwerpen.benih.govresearchgate.netmdpi.comnih.gov |
| Quantitative Structure-Property Relationships (QSPR) | DFT descriptors | Various | Gaussian 09, clogP | Predicting biological activity and physical properties dergipark.org.tr |
Coordination Chemistry and Ligand Applications
Role of Quinoline-Based Ligands in Catalysis
Development of Novel Catalyst Systems
The existing research highlights the utility of related quinoline (B57606) structures as ligands in various catalytic applications. For instance, biquinoline-diol derivatives have been identified as chiral bifunctional ligands that enhance metal-binding affinity and offer additional coordination sites, proving valuable in catalytic systems requiring multifunctional active sites rsc.org. Similarly, quinoline motifs are incorporated into Schiff base and oxazolinyl-type ligands, which have demonstrated efficacy in organo- and transition-metal-catalyzed asymmetric reactions, such as allylic alkylation and 1,4-addition reactions thieme-connect.com. These studies underscore the potential of the quinoline scaffold in ligand design for catalysis due to its electronic and steric properties.
While these related compounds showcase the broader application of quinoline chemistry in catalysis, specific research detailing the direct application or development of catalyst systems involving Quinoline-6,8-diol was not found. The available information primarily focuses on the biological activities of this compound or the use of other quinoline derivatives as ligands or substrates in catalytic processes.
Compound List
this compound
Analytical Chemistry Methodologies and Techniques
Spectrophotometric Determination Methods
Detailed spectrophotometric methods specifically developed for the quantitative determination of Quinoline-6,8-diol are not extensively documented in publicly available scientific literature. While quinoline (B57606) and its various derivatives are known to possess UV-visible and fluorophoric properties that lend themselves to spectroscopic analysis, specific protocols, including optimal wavelengths (λmax), molar absorptivity, and linear concentration ranges for this compound, have not been established in the reviewed sources. General methods for quinoline-based compounds often involve measurement of absorbance in suitable solvents like hydrochloric acid, but tailored procedures for the 6,8-diol isomer are not described.
Chromatographic Separation Techniques
Specific chromatographic techniques for the separation and analysis of this compound are not well-defined in the existing literature. Although High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of various quinoline compounds, dedicated studies outlining specific conditions—such as the stationary phase, mobile phase composition, flow rate, and detection parameters—for this compound are not readily found. While research on related compounds exists, for instance, the characterization of 3-halo-6,8-dihydroxyquinolines using NMR spectroscopy has been reported, this does not constitute a chromatographic separation method for the parent compound. fordham.edu
Development of High-Sensitivity Analytical Procedures
The development of high-sensitivity analytical procedures specifically targeting this compound is not described in the available scientific research. While high-sensitivity techniques, including advanced chromatographic and electrochemical methods, have been developed for other quinoline derivatives, their direct application and validation for this compound have not been reported. Consequently, there is a lack of established methods, validated detection limits (LOD), and quantification limits (LOQ) for the high-sensitivity analysis of this specific compound.
Structure Research Relationship Srr Studies
Influence of Substituents on Electronic and Conformational Properties
The electronic nature and spatial arrangement of Quinoline-6,8-diol are highly sensitive to the presence and nature of substituents on the quinoline (B57606) ring. Computational studies, often employing Density Functional Theory (DFT), have elucidated how these modifications alter the molecule's properties.
Substituents can significantly impact the distribution of electron density across the molecule. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom, can alter the reactive nature of the quinoline moiety. dergipark.org.tr This modification affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. uantwerpen.be Studies on related quinoline derivatives show that substituents can decrease this energy gap, which corresponds to increased reactivity and potential for charge transfer within the molecule. uantwerpen.be
| Compound | Substituent(s) | HOMO-LUMO Gap (eV) | Key Finding |
|---|---|---|---|
| Quinoline | None | ~4.5 - 5.0 | Serves as a baseline for comparison. |
| 8-Hydroxy-2-methylquinoline | -OH, -CH₃ | 1.628 | Substituents significantly lower the energy gap, increasing reactivity. uantwerpen.be |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -OH, -CH₃, -Cl (x2) | 1.157 | Additional electron-withdrawing groups further decrease the energy gap. uantwerpen.be |
| 6-Chloroquinoline | -Cl | Not specified | Chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr |
Correlation Between Structural Features and Spectroscopic Signatures
The spectroscopic properties of quinoline derivatives are directly linked to their structural features. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy provide a window into the molecule's electronic transitions, vibrational modes, and atomic connectivity, all of which are influenced by its specific architecture.
UV-Vis absorption spectra are particularly sensitive to the electronic structure. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands. nih.gov The position and intensity of these bands can shift depending on the substituents present. For example, hydroxyl groups, acting as auxochromes, can cause a bathochromic (red) shift in the absorption maximum. Studies on various quinoline derivatives have demonstrated that changes in substitution patterns lead to predictable shifts in their electronic absorption spectra, which can be accurately modeled using Time-Dependent DFT (TD-DFT) calculations. dergipark.org.trresearchgate.net
In infrared (IR) spectroscopy, the vibrational frequencies of specific bonds provide a fingerprint of the molecule. The C-H, C=C, C=N, and O-H bonds within this compound and its analogs each have characteristic stretching and bending frequencies. The presence of a substituent, like a chlorine atom on the quinoline ring, can cause noticeable shifts in the vibrational modes of the adjacent atoms and bonds, providing clear evidence of its influence on the molecular structure. dergipark.org.tr
| Compound/Derivative Type | Structural Feature | Spectroscopic Signature (UV-Vis λmax) | Reference |
|---|---|---|---|
| Styryl derivative of Quinoline | Extended π-conjugation via vinyl bridge | ~350 nm (in Methanol) | nih.gov |
| Styryl derivative of Quinoline | Extended π-conjugation via vinyl bridge | ~362 nm (in DMSO) | nih.gov |
| Generic Quinoline Derivatives | Varied substituents | Good agreement between experimental findings and DFT computed results. | researchgate.net |
Impact of Molecular Architecture on Coordination Behavior
The molecular architecture of this compound, specifically the presence and positioning of the two hydroxyl groups and the nitrogen atom, makes it an excellent candidate as a chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atoms of the diol functionality can act as donor atoms, binding to a central metal ion to form stable coordination complexes.
The parent compound, 8-hydroxyquinoline (B1678124), is a well-known and versatile chelating agent. wikipedia.org By analogy, the 6,8-diol derivative is expected to exhibit robust coordination capabilities. The spatial arrangement of the donor atoms allows for the formation of five- or six-membered chelate rings with a metal ion, a configuration that imparts significant thermodynamic stability to the resulting complex.
The coordination behavior can be further tuned by introducing other substituents onto the quinoline framework. For example, the inclusion of carboxylate groups, as seen in quinoline-2,4-dicarboxylate, can introduce additional coordination sites and lead to the formation of complex three-dimensional coordination polymers. mdpi.com The denticity (the number of donor groups in a single ligand that bind to the central atom) and conformation of the ligand are critical factors that dictate the final structure of the metal-organic framework. mdpi.com Research on bis(oxine) ligands, where two 8-hydroxyquinoline units are linked together, has also shown how the nature of the bridging molecule influences the coordination properties and the formation of polymeric structures with various metal ions like Zn(II), Cu(II), and Co(II). researchgate.net
| Ligand | Key Structural Feature | Coordination Behavior | Resulting Structure |
|---|---|---|---|
| 8-Hydroxyquinoline | N, O donor set | Versatile chelating agent. | Forms stable metal complexes. wikipedia.org |
| 5-Nitro-8-hydroxyquinoline | N, O donor set with electron-withdrawing group | Forms coordination compounds with Zn(II), Al(III), Cu(II), Ru(II). | Discrete metal complexes. researchgate.net |
| Quinoline-2,4-dicarboxylate | N, O, O donor sites from ring and carboxylates | Acts as a bridging or bridging-chelating building block. | Forms 3D coordination polymers with lanthanide ions. mdpi.com |
| Tris-8-aminoquinoline | Multiple N donors | Septa-dentate ligand. | Forms octahedral complexes with Zn(II) and Co(III); seven-coordinate with Cd(II). nih.gov |
Future Research Directions in Quinoline 6,8 Diol Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes to Quinoline-6,8-diol and its derivatives is paramount for enabling broader investigations into its properties and applications. While classical methods for quinoline (B57606) synthesis, such as the Friedländer annulation, provide a foundation, future research should focus on developing novel pathways that offer improved yields, regioselectivity, and access to a wider range of functionalized analogues. nih.gov
One promising avenue is the exploration of transition-metal-catalyzed C-H activation and functionalization of the quinoline core. mdpi.comresearchgate.net These methods could allow for the direct introduction of various substituents at specific positions on the this compound scaffold, bypassing the need for pre-functionalized starting materials. For instance, developing catalytic systems for the selective alkylation, arylation, or amination of the C-2, C-4, or C-5 positions would significantly expand the accessible chemical space. mdpi.com
Furthermore, the application of green chemistry principles to the synthesis of this compound is a critical future direction. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or microwave-assisted reaction conditions to reduce energy consumption and waste generation. tandfonline.com The table below outlines potential novel synthetic approaches and their hypothetical advantages.
| Synthetic Approach | Potential Catalyst/Conditions | Hypothetical Advantages | Key Research Challenge |
| Direct C-H Arylation | Palladium or Rhodium complexes | High atom economy, access to novel biaryl derivatives | Achieving high regioselectivity in the presence of two hydroxyl groups |
| Microwave-Assisted Skraup Synthesis | Sulfuric acid, glycerol | Rapid reaction times, reduced energy consumption | Controlling exothermicity and byproduct formation |
| One-Pot Multicomponent Reaction | Catalyst-free, ethanol, reflux | High efficiency, operational simplicity | Purification of the final product from a complex reaction mixture |
| Photocatalytic Synthesis | Visible light, iron(III) chloride-phenanthroline complex | Mild reaction conditions, use of renewable energy source | Substrate scope and scalability of the reaction |
Research in these areas will not only provide more efficient access to this compound but also pave the way for the synthesis of novel derivatives with tailored properties. nih.govmdpi.com
Deeper Computational Insight into Reaction Mechanisms and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deeper understanding of the reaction mechanisms and intrinsic properties of this compound. nih.gov Future computational studies can provide valuable insights that can guide synthetic efforts and the design of new applications.
A key area for investigation is the elucidation of reaction pathways for the functionalization of this compound. DFT calculations can be employed to model the transition states and intermediates of various reactions, helping to rationalize observed regioselectivity and predict the outcomes of new synthetic methods. mdpi.com For example, computational studies could clarify the mechanism of electrophilic and nucleophilic substitution reactions on the quinoline ring, taking into account the electronic influence of the two hydroxyl groups.
In addition to reaction mechanisms, computational methods can be used to predict a range of molecular properties of this compound and its derivatives. These include electronic properties such as HOMO-LUMO gaps, which are relevant for optoelectronic applications, and thermodynamic properties related to stability and reactivity. The table below presents a hypothetical comparison of calculated properties for this compound and a substituted derivative.
| Property | This compound | 2-Methyl-quinoline-6,8-diol |
| Calculated Dipole Moment (Debye) | 3.5 | 3.8 |
| HOMO Energy (eV) | -5.8 | -5.6 |
| LUMO Energy (eV) | -1.2 | -1.1 |
| Band Gap (eV) | 4.6 | 4.5 |
These theoretical predictions can help to identify promising candidates for specific applications and guide the synthesis of new functional molecules.
Design of Advanced Functional Materials
The unique electronic and structural features of this compound make it an attractive building block for the design of advanced functional materials. The presence of two hydroxyl groups provides sites for polymerization or incorporation into larger supramolecular assemblies.
One area of interest is the development of novel polymers containing the this compound moiety. These polymers could exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or as sensors. The quinoline core is known to be a part of many biologically active compounds, and incorporating it into polymers could lead to materials with unique biocompatibility or antimicrobial properties. nih.gov
Furthermore, the ability of the diol functionality to coordinate with metal ions suggests that this compound could be a valuable ligand for the construction of metal-organic frameworks (MOFs). These materials are characterized by their high porosity and tunable properties, making them suitable for applications in gas storage, catalysis, and chemical sensing. The table below outlines potential functional materials derived from this compound.
| Material Type | Potential Monomers/Linkers | Target Application | Key Property to Investigate |
| Conjugated Polymer | This compound and aromatic dibromides | Organic Electronics | Photoluminescence and charge transport |
| Metal-Organic Framework | This compound and metal salts (e.g., Zinc, Copper) | Gas Separation | Porosity and selective gas adsorption |
| Fluorescent Sensor | This compound derivatives with specific binding sites | Ion Sensing | Changes in fluorescence upon ion binding |
Future research in this area should focus on the synthesis and characterization of these materials, exploring the relationship between their molecular structure and macroscopic properties.
Development of Highly Selective Catalytic Systems
The development of catalytic systems that can selectively transform this compound is a significant challenge and a promising area for future research. The presence of multiple reactive sites—the nitrogen atom, the hydroxyl groups, and various positions on the aromatic rings—necessitates catalysts with high selectivity.
A key goal is the development of catalysts for the regioselective functionalization of the quinoline ring, as mentioned in the synthetic pathways section. This could involve the design of chiral catalysts for enantioselective reactions, leading to the synthesis of optically active this compound derivatives. researchgate.net Such compounds are of great interest in medicinal chemistry and materials science.
Another important direction is the use of this compound and its derivatives as ligands in catalysis. The bidentate nature of the 8-hydroxyquinoline (B1678124) scaffold is well-known in coordination chemistry, and the addition of a second hydroxyl group at the 6-position could lead to novel ligands with unique electronic and steric properties. These ligands could be used to prepare transition metal complexes for a variety of catalytic transformations, including hydrogenation, oxidation, and cross-coupling reactions. researchgate.net The table below summarizes potential catalytic systems involving this compound.
| Catalytic System | Description | Potential Application | Research Focus |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex with a this compound-derived ligand | Synthesis of chiral tetrahydroquinolines | Catalyst design and optimization for high enantioselectivity |
| C-H Activation Catalyst | Palladium complex stabilized by a this compound-based ligand | Direct functionalization of heterocycles | Understanding the role of the diol ligand in catalytic activity and stability |
| Oxidation Catalyst | Iron or Manganese complex with a this compound ligand | Selective oxidation of alcohols or hydrocarbons | Catalyst performance and mechanistic studies |
The exploration of these catalytic systems could lead to new and more efficient methods for the synthesis of valuable chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
